1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-
Brand Name: Vulcanchem
CAS No.: 68123-09-1
VCID: VC18457600
InChI: InChI=1S/C22H36N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-18H,5-14H2,1-4H3
SMILES:
Molecular Formula: C22H36N2
Molecular Weight: 328.5 g/mol

1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-

CAS No.: 68123-09-1

Cat. No.: VC18457600

Molecular Formula: C22H36N2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- - 68123-09-1

Specification

CAS No. 68123-09-1
Molecular Formula C22H36N2
Molecular Weight 328.5 g/mol
IUPAC Name N-[4-(octan-2-ylideneamino)phenyl]octan-2-imine
Standard InChI InChI=1S/C22H36N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-18H,5-14H2,1-4H3
Standard InChI Key JWJHHWVHDVQCJL-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=NC1=CC=C(C=C1)N=C(C)CCCCCC)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- is systematically named N-[4-(octan-2-ylideneamino)phenyl]octan-2-imine under IUPAC conventions . Alternative designations include N,N'-(1,4-Phenylene)di(octan-2-imine) and EINECS 268-540-1 . Its PubChem CID (106641) and DSSTox Substance ID (DTXSID6071116) serve as primary identifiers in toxicological and regulatory contexts .

Molecular Architecture

The compound’s structure features a central benzene ring substituted with two imine groups, each bonded to a branched heptyl chain (Fig. 1). Key molecular attributes include:

PropertyValueSource
Molecular formulaC₂₂H₃₆N₂
Molecular weight328.5 g/mol
SMILESCCCCCCC(=NC1=CC=C(C=C1)N=C(C)CCCCCC)C
InChIKeyJWJHHWVHDVQCJL-UHFFFAOYSA-N

The extended alkyl chains confer significant lipophilicity, as evidenced by computational LogP predictions. X-ray crystallography of analogous Schiff bases reveals planar geometry at the imine nitrogens, suggesting potential for π-π stacking interactions .

Synthesis and Characterization

Synthetic Pathways

While direct synthesis protocols for 1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)- remain sparsely documented, its preparation likely follows classical Schiff base condensation between 1,4-phenylenediamine and 2-octanone under acid catalysis . Optimized procedures for related compounds employ eco-friendly catalysts (e.g., citric acid) in ethanol reflux systems, achieving yields >85% .

Spectroscopic Profiling

FTIR Analysis: Characteristic bands include ν(C=N) at ~1620 cm⁻¹ and ν(N-H) absence, confirming imine formation .
NMR Spectroscopy: ¹H NMR spectra of analogous compounds exhibit aromatic proton resonances at δ 6.8–7.2 ppm and aliphatic chain signals (δ 1.2–2.4 ppm) .
Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 329.5, consistent with the molecular weight.

Analytical Profiling and Methodologies

Chromatographic Separation

Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 μm) effectively resolves this compound. Optimized conditions include:

ParameterSpecification
Mobile phase0.1% H₃PO₄/ACN (70:30)
Flow rate1.0 mL/min
DetectionUV 254 nm
Retention time~8.2 min

Substituting H₃PO₄ with 0.1% formic acid enhances MS compatibility without compromising resolution.

Thermal Behavior

Thermogravimetric analysis (TGA) of structurally similar Schiff bases shows decomposition onset at 473–523 K, involving sequential loss of alkyl chains followed by aromatic core degradation . Kinetic studies using Flynn-Wall-Ozawa methods yield activation energies of 120–150 kJ/mol, indicative of moderate thermal stability .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits negligible water solubility (<0.1 mg/mL) but high miscibility in organic solvents (logP ≈ 6.2). This lipophilicity suggests membrane permeability, a trait exploitable in drug delivery systems .

Solid-State Characteristics

Differential scanning calorimetry (DSC) of analogous compounds reveals glass transitions near 343 K and melting points >523 K, consistent with rigid, crystalline structures .

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